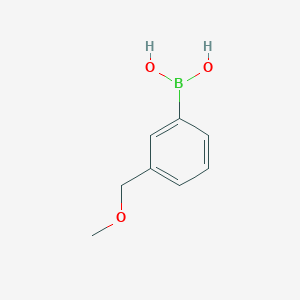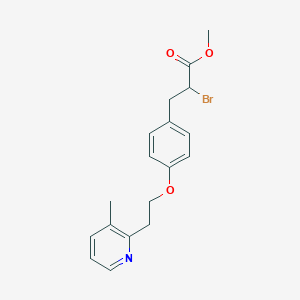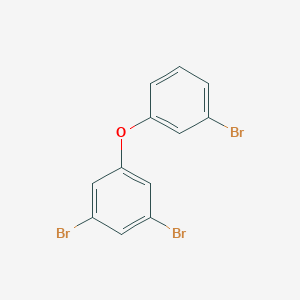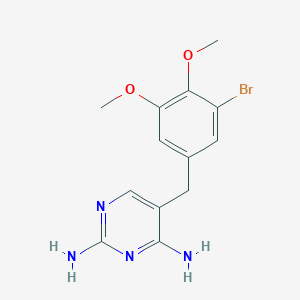
甲氧苄啶杂质 F
描述
Trimethoprim impurity F, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a byproduct found in the synthesis of trimethoprim. Trimethoprim is an antibacterial agent used primarily to treat urinary tract infections and is often combined with sulfamethoxazole for a synergistic effect. The presence of impurities like impurity F is critical to monitor for ensuring the safety and efficacy of pharmaceutical products .
科学研究应用
Trimethoprim impurity F has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Monitored as a potential impurity in drug formulations to ensure safety and efficacy.
Industry: Used in quality control and method validation processes in the pharmaceutical industry.
作用机制
Target of Action
The primary target of Trimethoprim and its impurities, including 4-Desmethoxy-4-bromo Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis .
Mode of Action
Trimethoprim and its impurities act as reversible inhibitors of DHFR . By binding to this enzyme, they prevent the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, ultimately leading to bacterial death .
Biochemical Pathways
The inhibition of DHFR affects several biochemical pathways. It disrupts the synthesis of thymidylate and purines , as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This disruption leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .
Pharmacokinetics
Trimethoprim is readily and extensively absorbed, achieving steady-state concentrations after approximately 3 days of repeat administration . Peak serum concentrations are achieved within 1 to 4 hours following administration
Result of Action
The result of Trimethoprim’s action is the inhibition of bacterial growth and survival. By blocking the production of THF, it prevents the synthesis of bacterial DNA, leading to bacterial death .
Action Environment
The action of Trimethoprim can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim, which can be affected by pH, influences its activity .
生化分析
Biochemical Properties
Trimethoprim impurity F, like Trimethoprim, is likely to interact with enzymes and proteins involved in bacterial nucleic acid synthesis. Trimethoprim is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides in bacteria . Although specific interactions of Trimethoprim impurity F have not been extensively studied, it is plausible that it may have similar interactions due to its structural similarity to Trimethoprim.
Cellular Effects
Given its structural similarity to Trimethoprim, it may influence cell function by disrupting nucleic acid synthesis, thereby inhibiting bacterial growth
Molecular Mechanism
Trimethoprim, the parent compound, acts by inhibiting the enzyme DHFR, thereby disrupting the synthesis of nucleic acids in bacteria
Metabolic Pathways
Trimethoprim is known to interfere with the folate metabolism pathway in bacteria . Given the structural similarity of Trimethoprim impurity F to Trimethoprim, it is plausible that it may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim impurity F involves the use of guanidine nitrate or methylguanidine hydrochloride as cyclizing agents. These agents are condensed with trimethoprim methyl ether derivatives of different structures to obtain various impurities, including impurity F . The reaction conditions typically involve the use of solvents such as ethyl acetate and methyl formate, with the reaction time being relatively short and yielding high amounts of the desired impurity .
Industrial Production Methods: Industrial production of trimethoprim impurity F follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The raw materials used are readily available, and the reaction conditions are optimized for maximum yield and efficiency .
化学反应分析
Types of Reactions: Trimethoprim impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
相似化合物的比较
Trimethoprim impurity A: 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine.
Trimethoprim impurity B: (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone.
Trimethoprim impurity C: 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine.
Uniqueness: Trimethoprim impurity F is unique due to the presence of a bromine atom in its structure, which can significantly alter its chemical properties and reactivity compared to other impurities. This bromine atom can participate in various chemical reactions, making impurity F a valuable compound for studying halogenated derivatives of trimethoprim .
属性
IUPAC Name |
5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388342 | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-82-8 | |
| Record name | Trimethoprim impurity F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
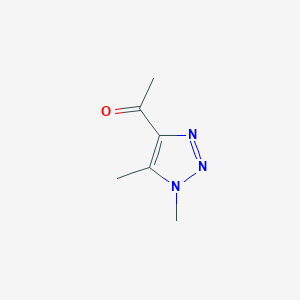

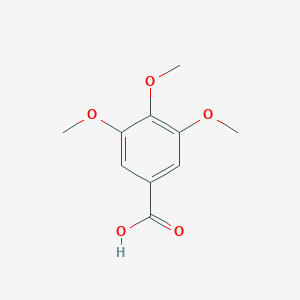
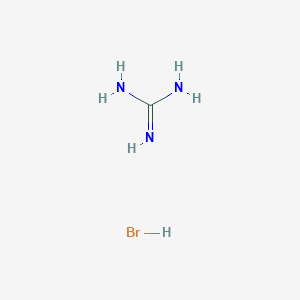
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
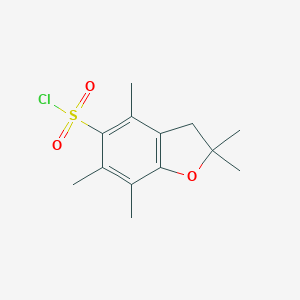
![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)
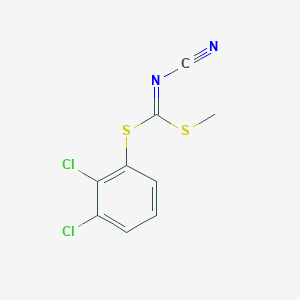
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)

